molecular formula C15H19NO4 B13164603 Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate

Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate

Cat. No.: B13164603
M. Wt: 277.31 g/mol
InChI Key: UXEVAEQWZNOSJV-UHFFFAOYSA-N
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Description

Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate is a chemical compound with a complex structure that includes a piperidine ring, a methoxyphenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate typically involves multiple steps. One common method includes the reaction of 3-methoxybenzaldehyde with piperidine to form an intermediate, which is then subjected to esterification with methyl acetate under acidic conditions to yield the final product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction times and conditions. The use of green chemistry approaches, such as microwave-induced synthesis and the use of deep eutectic solvents (DES), has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol.

    Substitution: The major product is a substituted ester.

Scientific Research Applications

Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and applications in various fields.

Biological Activity

Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate, with CAS number 2060005-72-1 and molecular formula C15H19NO4\text{C}_{15}\text{H}_{19}\text{NO}_{4}, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
PurityMin. 95%

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its cytotoxic effects against cancer cell lines and its potential as a therapeutic agent.

Cytotoxicity Studies

  • Cytotoxic Effects :
    • In studies examining the compound's effects on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found to exhibit significant cytotoxicity. For instance, one study reported that at low concentrations, the compound demonstrated a higher selectivity index against MCF-7 cells compared to non-tumor cells, indicating its potential as a targeted cancer therapy .
    • The compound was shown to reduce cell viability significantly in a dose-dependent manner, with IC50 values suggesting effective concentrations for therapeutic use.
  • Mechanisms of Action :
    • The mechanisms underlying the cytotoxic effects include the generation of reactive oxygen species (ROS) and the modulation of specific cellular pathways associated with apoptosis. Increased ROS levels were correlated with reduced levels of protein tyrosine phosphatase 1B (PTP1B), which is known to play a role in cell survival and proliferation .

Study 1: Cytotoxicity in Breast Cancer Cells

A comprehensive study investigated the cytotoxic effects of this compound on MCF-7 and MDA-MB-231 cell lines. The results indicated that:

  • At concentrations ranging from 12.5 µM to 100 µM, the compound exhibited a notable reduction in cell viability, with MDA-MB-231 cells showing greater sensitivity than MCF-7 cells.
  • The study highlighted that the compound's structural features, particularly the methoxy group on the phenyl ring, contributed to its enhanced activity against these cancer cell lines .

Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanisms through which this compound induces cytotoxicity:

  • The study utilized real-time fluorescence microscopy to observe cellular changes post-treatment. Results demonstrated increased apoptosis markers and elevated ROS levels after compound exposure.
  • Additionally, the compound's interaction with cellular signaling pathways was assessed, revealing alterations in pathways related to cell survival and proliferation .

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate

InChI

InChI=1S/C15H19NO4/c1-19-13-5-3-4-11(8-13)12-6-7-16(14(17)9-12)10-15(18)20-2/h3-5,8,12H,6-7,9-10H2,1-2H3

InChI Key

UXEVAEQWZNOSJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CCN(C(=O)C2)CC(=O)OC

Origin of Product

United States

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